Methyl 2-amino-6-chloropyrimidine-4-carboxylate
Overview
Description
Mechanism of Action
Mode of Action
As a chemical intermediate, it may be used in the synthesis of more complex molecules that interact with biological targets .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
As a chemical intermediate, its effects are likely dependent on the final compounds it is used to synthesize .
Preparation Methods
The synthesis of methyl 2-amino-6-chloropyrimidine-4-carboxylate involves several steps. One common method includes the reaction of 2-chloropyrimidine-4-carboxylic acid with oxalyl chloride in dichloromethane and dimethylformamide, followed by the addition of anhydrous methanol . This reaction is typically carried out at room temperature and results in a high yield of the desired product.
Chemical Reactions Analysis
Methyl 2-amino-6-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the pyrimidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-amino-6-chloropyrimidine-4-carboxylate has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: The compound is utilized in the development of agrochemicals due to its biological activity.
Organic Synthesis: It serves as a building block in organic synthesis for creating more complex molecules.
Comparison with Similar Compounds
Methyl 2-amino-6-chloropyrimidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:
2-Amino-4-chloro-6-methylpyrimidine: This compound is used as a nitrification inhibitor and has similar chemical properties.
Methyl 6-chloropyrimidine-4-carboxylate: Another pyrimidine derivative with similar reactivity and applications.
This compound stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-amino-6-chloropyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-5(11)3-2-4(7)10-6(8)9-3/h2H,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKRTPIQMUGYRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=N1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286357 | |
Record name | methyl 2-amino-6-chloropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6299-83-8 | |
Record name | 6299-83-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45042 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-amino-6-chloropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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